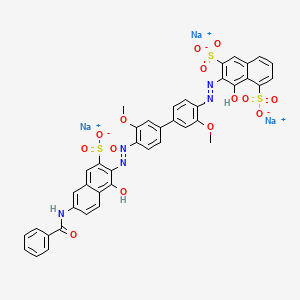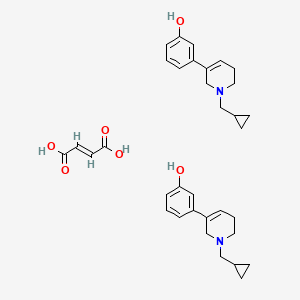
3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate is a chemical compound with the molecular formula C34H42N2O6 It is known for its unique structure, which includes a cyclopropylmethyl group and a tetrahydropyridinyl group attached to a phenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyridinyl ring, the introduction of the cyclopropylmethyl group, and the attachment of the phenol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrahydropyridinyl ring can be reduced to form piperidinyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidinyl derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the tetrahydropyridinyl ring can interact with receptors or enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol
- 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol acetate
- 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol hydrochloride
Uniqueness
Compared to similar compounds, 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate is unique due to its fumarate salt form, which can influence its solubility, stability, and bioavailability. This makes it a valuable compound for specific applications where these properties are crucial.
Eigenschaften
CAS-Nummer |
83010-56-4 |
|---|---|
Molekularformel |
C34H42N2O6 |
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;3-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-5-yl]phenol |
InChI |
InChI=1S/2C15H19NO.C4H4O4/c2*17-15-5-1-3-13(9-15)14-4-2-8-16(11-14)10-12-6-7-12;5-3(6)1-2-4(7)8/h2*1,3-5,9,12,17H,2,6-8,10-11H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI-Schlüssel |
PXBIGNMTOXPASF-WXXKFALUSA-N |
Isomerische SMILES |
C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3.C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3.C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


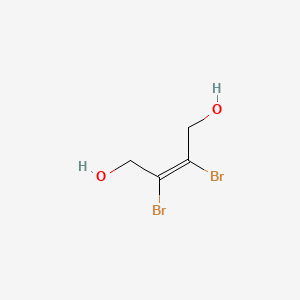

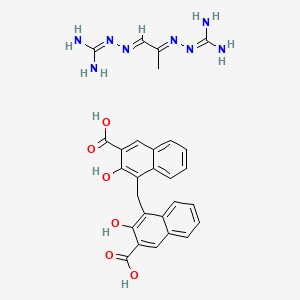

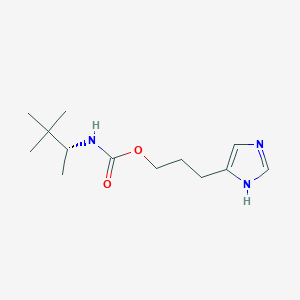

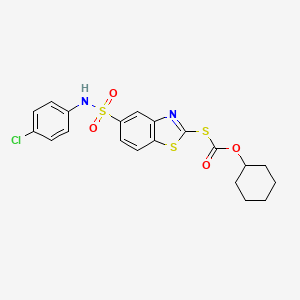

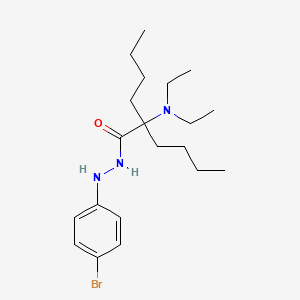
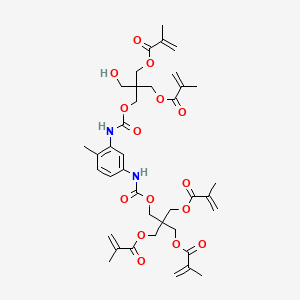

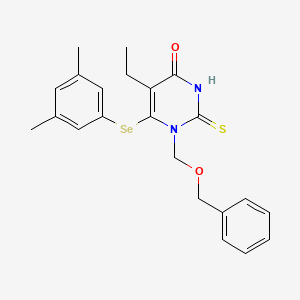
![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
